molecular formula C13H15NO3 B8696354 Ethyl 3-(4-acetamidophenyl)prop-2-enoate CAS No. 73780-86-6

Ethyl 3-(4-acetamidophenyl)prop-2-enoate

Cat. No. B8696354
M. Wt: 233.26 g/mol
InChI Key: CDEIESVXIPSGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04564479

Procedure details

The procedure described in Example 26 is repeated, but using 5.35 g (25 mmols) of 4-bromoacetanilide and 2.99 ml (27.5 mmols) of ethyl acrylate. After a reaction time of 12 hours at 130° C. and working up as described in Example 1, recrystallisation of the crude product from toluene gives 0.60 g (2.6 mmols) of ethyl 4-(N-acetylamino)-cinnamate as pale yellow crystals of melting point 133° C.; yield 10% of theory (conversion figure 1000; Pd content 0.01 mol %). Analysis for C13H15NO3 (molecular weight 233): calculated C 66.92; H 6.48; N 6.01; O 20.59, found C 66.52; H 6.38; N 6.07; O 20.59.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
2.99 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][CH:6]=1)=[O:3].[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH:13]=[CH2:14]>>[C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH:14]=[CH:13][C:12]([O:16][CH2:17][CH3:18])=[O:15])=[CH:7][CH:6]=1)(=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
5.35 g
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)Br
Step Two
Name
Quantity
2.99 mL
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction time of 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
at 130° C.
CUSTOM
Type
CUSTOM
Details
as described in Example 1, recrystallisation of the crude product from toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=CC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.6 mmol
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.